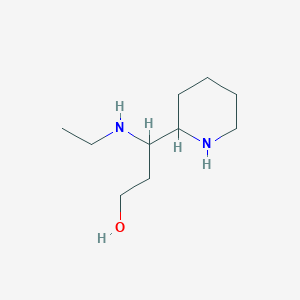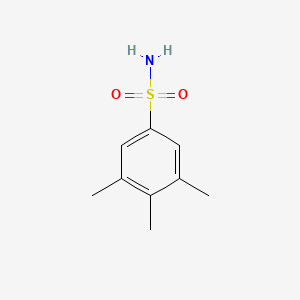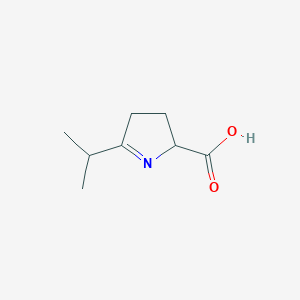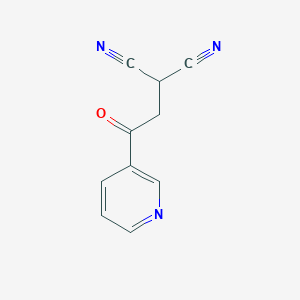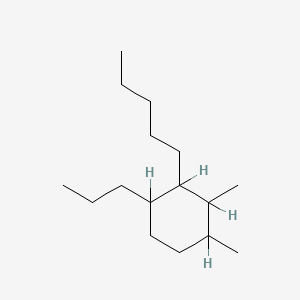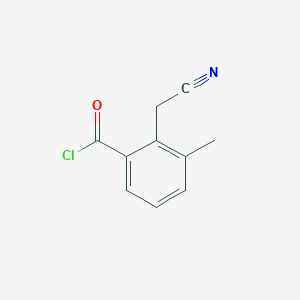
2-(Cyanomethyl)-3-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-3-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and a methyl group attached to the benzene ring, along with a reactive acyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methylbenzoyl chloride typically involves the reaction of 3-methylbenzoyl chloride with cyanomethylating agents. One common method is the reaction of 3-methylbenzoyl chloride with cyanomethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanomethyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The cyanomethyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Alcohols: Formed by the reduction of the acyl chloride group
Wissenschaftliche Forschungsanwendungen
2-(Cyanomethyl)-3-methylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Chemical Biology: Employed in the development of probes and reagents for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-(Cyanomethyl)-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The cyanomethyl group can also participate in nucleophilic addition reactions, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzoyl chloride: Lacks the cyanomethyl group, resulting in different reactivity and applications.
2-(Cyanomethyl)benzoyl chloride: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-(Cyanomethyl)-4-methylbenzoyl chloride: Positional isomer with the methyl group at a different position on the benzene ring.
Uniqueness
2-(Cyanomethyl)-3-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
24633-71-4 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-(cyanomethyl)-3-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-9(10(11)13)8(7)5-6-12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
SNKSUJLVXACPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


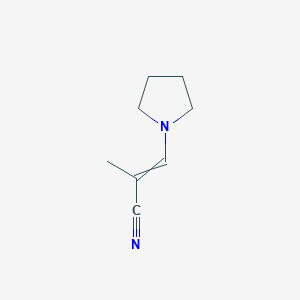
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
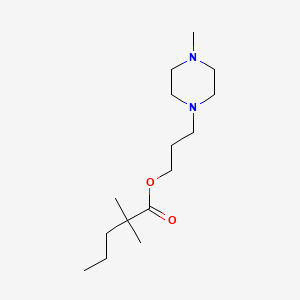

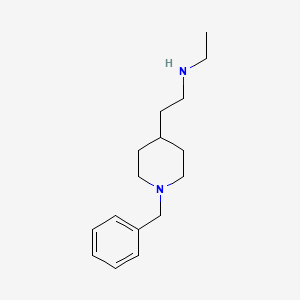


![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
